4-Ethoxy-3-(hydroxymethyl)benzaldehyde
Description
4-Ethoxy-3-(hydroxymethyl)benzaldehyde is a benzaldehyde derivative with an ethoxy group (-OCH₂CH₃) at the para position (C4) and a hydroxymethyl group (-CH₂OH) at the meta position (C3) relative to the aldehyde functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functionalization, which allows for versatile chemical modifications. The ethoxy group contributes to hydrophobicity, while the hydroxymethyl group enhances polarity, creating a balance in solubility that is advantageous for drug formulation .
Synthetic routes for similar benzaldehyde derivatives often involve alkylation or protection/deprotection strategies. For instance, 4-(benzyloxy)-3-phenethoxybenzaldehyde was synthesized via Cs₂CO₃-mediated alkylation in dimethylformamide (DMF) , suggesting that analogous methods could apply to this compound. The compound’s structural features, such as planarity and intermolecular interactions (e.g., C–H⋯O), are critical for crystallization behavior, as observed in related structures like 4-ethoxy-3-methoxybenzaldehyde .
Pharmacologically, aromatic benzaldehydes are recognized intermediates in anticancer, antifungal, and antibacterial agents .
Properties
IUPAC Name |
4-ethoxy-3-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10-4-3-8(6-11)5-9(10)7-12/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYRHXFXXKCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594431 | |
| Record name | 4-Ethoxy-3-(hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917746-81-7 | |
| Record name | 4-Ethoxy-3-(hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the ethylation of 3-(hydroxymethyl)benzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the reduction of 4-ethoxy-3-nitrobenzaldehyde followed by the selective oxidation of the resulting 4-ethoxy-3-(hydroxymethyl)benzyl alcohol. This process requires the use of reducing agents like sodium borohydride and oxidizing agents such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3-(carboxymethyl)benzaldehyde.
Reduction: 4-Ethoxy-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-(hydroxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(hydroxymethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The hydroxymethyl group can undergo oxidation-reduction reactions, influencing cellular redox states. The ethoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Ethoxy-3-(hydroxymethyl)benzaldehyde and Analogues
Key Comparative Insights:
In contrast, the hydroxymethyl group at C3 offers a site for further derivatization (e.g., esterification or oxidation) . 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, with a polar hydroxy group at C4, exhibits higher water solubility than its ethoxy counterpart, making it suitable for aqueous-phase reactions .
Crystallographic and Structural Features :
- 4-Ethoxy-3-methoxybenzaldehyde demonstrates near-planar geometry (r.m.s. deviation: 0.046 Å), stabilized by weak C–H⋯O interactions . Similar planarity is expected in this compound, though the hydroxymethyl group may introduce slight torsional strain.
- In 4-Hexyloxy-3-methoxybenzaldehyde, the extended hexyl chain disrupts coplanarity, reducing crystal packing efficiency compared to shorter-chain analogs .
Pharmacological Potential: Hydroxybenzaldehydes like 4-hydroxy-3-methoxybenzaldehyde (vanillin derivatives) exhibit antioxidant and antimicrobial activities . The ethoxy and hydroxymethyl groups in the target compound may modulate these effects by altering membrane permeability or metabolic stability . 4-Hydroxy-3-(hydroxymethyl)benzaldehyde’s role as a salbutamol impurity underscores the importance of rigorous purity analysis in pharmaceutical synthesis .
Synthetic Accessibility :
- Alkylation reactions using Cs₂CO₃ in polar aprotic solvents (e.g., DMF) are common for introducing ethoxy or benzyloxy groups . However, the hydroxymethyl group may require protective strategies (e.g., silylation) during synthesis to prevent undesired side reactions .
Biological Activity
4-Ethoxy-3-(hydroxymethyl)benzaldehyde, with the chemical formula C10H12O3 and CAS No. 917746-81-7, is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by an ethoxy group and a hydroxymethyl group attached to a benzaldehyde moiety. The structural formula can be represented as follows:
2. Anticancer Activity
The anticancer potential of this compound has been suggested through studies on structurally related compounds.
-
Cell Lines Tested : Investigations have focused on various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 8.0 | Cell cycle arrest |
| HT-29 | 15.0 | Inhibition of proliferation |
3. Anti-inflammatory Effects
Compounds in the same chemical class have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of benzaldehyde derivatives closely related to this compound:
- Study on Antiproliferative Effects : Research has shown that modifications at specific positions on the benzaldehyde ring can enhance antiproliferative activity against various cancer cell lines.
- Evaluation of Antimicrobial Efficacy : Studies have highlighted that structural modifications can significantly increase antimicrobial activity against pathogenic strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
